Bromoacetone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in water: poo

Synonyms

Canonical SMILES

Alkylating Agent in Organic Synthesis

Bromoacetone acts as a potent alkylating agent due to the good leaving group ability of the bromine atom. In organic synthesis, it can be used to introduce an ethyl group (CH3CH2-) onto various nucleophiles, such as amines, thiols, and enolates. This allows researchers to create new molecules with specific functionalities (). This application is particularly useful in the synthesis of complex organic molecules like pharmaceuticals and natural products.

Model Compound for Protein Alkylation

Bromoacetone can mimic the alkylating effects of certain toxins and environmental pollutants that can damage proteins. Researchers use it as a model compound to study these processes and understand how protein structure and function are affected by alkylation (). This knowledge is crucial in fields like toxicology and disease development.

Investigating Protein-Protein Interactions

Bromoacetone can be used as a probe to identify specific amino acid residues in proteins that are involved in protein-protein interactions. By strategically modifying these residues with bromoacetone, researchers can disrupt these interactions and study their functional significance in cellular processes (). This approach is valuable in understanding various biological pathways and developing drugs that target specific protein interactions.

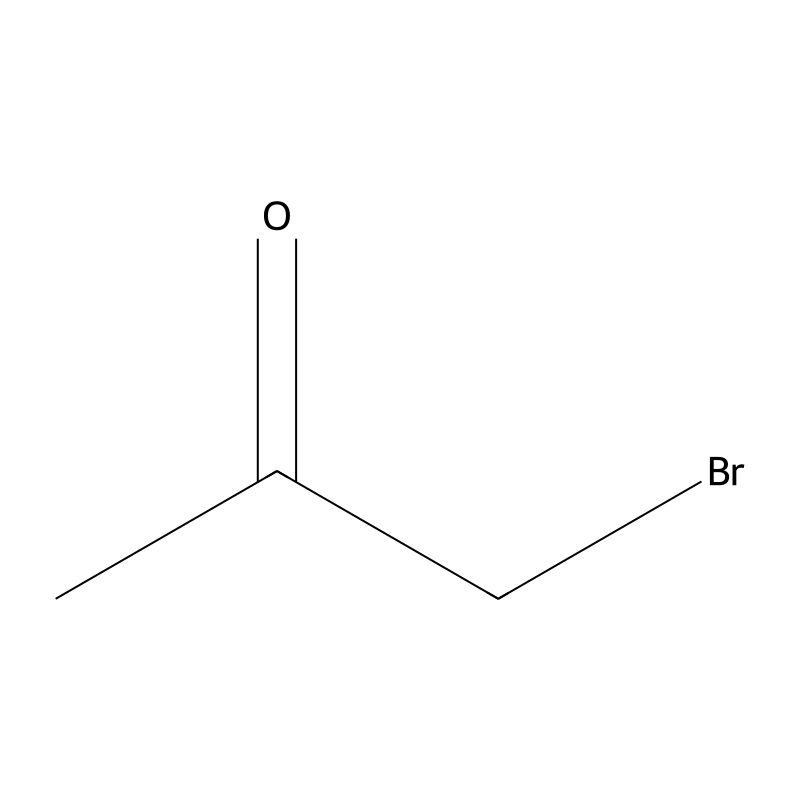

Bromoacetone is an organic compound with the chemical formula . It appears as a colorless liquid, although impurities can give it a yellow or brown tint. This compound is classified as a lachrymatory agent, meaning it can cause tearing and irritation upon exposure. Bromoacetone is primarily known for its role as a precursor in organic synthesis and has been historically used as a chemical weapon during World War I, where it was referred to as "BA" by British forces and "B-Stoff" by German forces .

Bromoacetone is a hazardous compound with several safety concerns:

- Toxicity: Bromoacetone is highly toxic and can be fatal if inhaled. It causes severe irritation to the eyes, skin, and respiratory system [].

- Flammability: Bromoacetone is flammable and can release toxic fumes upon combustion [].

- Reactivity: Bromoacetone reacts with strong oxidizers, posing a fire and explosion hazard [].

Bromoacetone undergoes several notable reactions:

- Electrophilic Substitution: In the presence of acids, acetone enolizes, allowing bromine to substitute at the alpha carbon. This reaction can lead to over-bromination, producing di- and tribrominated derivatives if not carefully controlled .

- Haloform Reaction: In alkaline conditions, bromoacetone can undergo a haloform reaction, resulting in the formation of bromoform instead of bromoacetone .

- Reactions with Nucleophiles: Bromoacetone can react with nucleophiles such as glutathione, forming conjugates that are excreted in urine .

Bromoacetone exhibits significant biological activity, primarily as a potent irritant. It is classified as highly toxic when inhaled and can cause severe irritation to the respiratory tract and skin. Its lachrymatory properties make it effective in inducing tears and discomfort upon exposure to mucous membranes . Additionally, it has been studied for its metabolic pathways, where it acts as a metabolic byproduct of bromopropane .

Bromoacetone can be synthesized through several methods:

- Direct Bromination: Combining bromine with acetone in the presence of catalytic acid is the most common method. This process allows for the selective formation of bromoacetone but risks over-bromination if not controlled .

- Electrolysis: A less common method involves the electrolysis of a mixture of acetone and hydrobromic acid, which can yield bromoacetone under specific conditions .

- Commercial Availability: Bromoacetone is available commercially, often stabilized with magnesium oxide to prevent degradation during storage .

Bromoacetone shares similarities with several other compounds, particularly within the ketone family. Notable similar compounds include:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Acetone | Common solvent; non-toxic | |

| Bromopropane | Used as a solvent; less toxic than bromoacetone | |

| 1-Bromobutane | Alkyl halide; used in organic synthesis | |

| 2-Bromobutane | Isomer of 1-bromobutane; similar uses |

Uniqueness of Bromoacetone

Bromoacetone is unique due to its potent lachrymatory effects and historical use as a chemical weapon. Unlike other similar compounds that may serve primarily as solvents or reactants without significant biological toxicity, bromoacetone's strong irritant properties set it apart. Its ability to react with nucleophiles like glutathione also highlights its distinctive metabolic interactions compared to other halogenated compounds .

Physical Description

Colorless liquid that turns violet and then black on standing; [CAMEO]

COLOURLESS LIQUID. TURNS VIOLET ON EXPOSURE TO LIGHT.

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

138 °C

BP: 63.5 to 64 °C at 50 mm Hg

BP: 31.5 °C at 8 mm Hg

Partial decomposition at boiling point: 136 °C

137 °C

Flash Point

51.1 °C

Heavy Atom Count

Vapor Density

Density

1.634 g/cu cm at 23 °C

Relative density (water = 1): 1.63

LogP

0.11

Odor

Decomposition

Melting Point

-36.5 °C

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (25%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H330 (25%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H335 (25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

9 mm Hg at 20 °C

Vapor pressure, kPa at 20 °C: 1.1

Pictograms

Flammable;Acute Toxic;Irritant

Other CAS

Metabolism Metabolites

Bromoacetone is a metabolic byproduct of bromopropane. It can react with glutathione and generate conjugates that are subsequently secreted in the urine.

Wikipedia

Use Classification

Methods of Manufacturing

By treating aq acetone with bromine and sodium chlorate at 30-40 °C

General Manufacturing Information

Analytic Laboratory Methods

Method: EPA-OSW 8021B; Procedure: gas chromatography with electrolytic conductivity detector; Analyte: bromoacetone; Matrix: ground water, aqueous sludges, caustic liquors, waste solvents, oily wastes, mousses, tars, fibrous wastes, polymeric emulsions, filter cakes, spent carbons, spent catalysts, soils, and sediments; Detection Limit: not provided.

Method: EPA-OSW 8021B; Procedure: gas chromatography with photoionization detector; Analyte: bromoacetone; Matrix: ground water, aqueous sludges, caustic liquors, waste solvents, oily wastes, mousses, tars, fibrous wastes, polymeric emulsions, filter cakes, spent carbons, spent catalysts, soils, and sediments; Detection Limit: not provided.

Method: EPA-OSW 8260B; Procedure: gas chromatography/mass spectrometry (GC/MS); Analyte: bromoacetone; Matrix: various; Detection Limit: not provided.

For more Analytic Laboratory Methods (Complete) data for Bromoacetone (7 total), please visit the HSDB record page.

Storage Conditions

Keep tightly closed and protected from light.